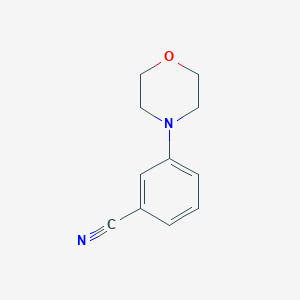










|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5](O)[CH:6]=[CH:7][CH:8]=1)#[N:2].C(N(CC)CC)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O.[NH:30]1[CH2:35][CH2:34][O:33][CH2:32][CH2:31]1>C(Cl)Cl.C(#N)C>[O:33]1[CH2:34][CH2:35][N:30]([C:5]2[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=2)[C:1]#[N:2])[CH2:31][CH2:32]1
|


|
Name
|
|
|
Quantity
|
1.77 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C=1C=C(C=CC1)O
|
|
Name
|
|
|
Quantity
|
6.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
3.79 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred at -10° C. in an argon gas atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
|
Type
|
ADDITION
|
|
Details
|
after the addition
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
an aqueous solution of sodium hydrogen carbonate was added to the resulting concentrated residue
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with methylene chloride
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with a saturated aqueous sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
The drying agent was filtered off
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting concentrated residue was purified by silica gel column chromatography (chloroform/methanol=100)
|
|
Type
|
CUSTOM
|
|
Details
|
to give oily substances
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 3 days
|
|
Duration
|
3 d
|
|
Type
|
TEMPERATURE
|
|
Details
|
under heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent and unreacted reagents were distilled off under reduced pressure, water
|
|
Type
|
ADDITION
|
|
Details
|
was added to the concentrated residue
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with chloroform
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (over sodium sulfate)
|
|
Type
|
FILTRATION
|
|
Details
|
the drying agent was filtered off
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting concentrated filtrate was purified by silica gel column chromatography (eluent: chloroform/hexane=1/2)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1CCN(CC1)C=1C=C(C#N)C=CC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.74 g | |
| YIELD: PERCENTYIELD | 26% | |
| YIELD: CALCULATEDPERCENTYIELD | 26.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |